molecular formula C16H18BBrO2 B8252731 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8252731
M. Wt: 333.0 g/mol
InChI Key: KMHVRAVUFKSTPE-UHFFFAOYSA-N
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Description

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromonaphthalene moiety attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromonaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

6-Bromonaphthalene-2-boronic acid+PinacolThis compound\text{6-Bromonaphthalene-2-boronic acid} + \text{Pinacol} \rightarrow \text{this compound} 6-Bromonaphthalene-2-boronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

    Boronic Acids: Formed upon oxidation.

    Substituted Naphthalenes: Formed in substitution reactions.

Scientific Research Applications

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of organic electronic materials.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: Used in the development of probes for biological imaging and diagnostics.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The bromine atom on the naphthalene ring can also undergo substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromonaphthalene-2-boronic acid
  • 2-(6-Bromonaphthalen-2-yl)acetic acid
  • Methyl 2-(6-bromonaphthalen-2-yl)acetate

Uniqueness

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic transformations.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHVRAVUFKSTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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